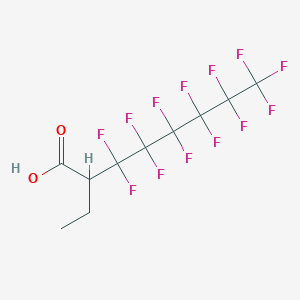![molecular formula C16H16N2O3 B14272794 (Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol CAS No. 138845-31-5](/img/structure/B14272794.png)
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol is an organic compound characterized by its complex structure, which includes a nitrophenyl group, an ethenyl linkage, and a phenylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol typically involves a multi-step process:
Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage between the phenyl and nitrophenyl groups. This can be achieved through a Heck reaction, where a palladium catalyst is used to couple a halogenated nitrophenyl compound with a styrene derivative under basic conditions.
Introduction of the Amino Group: The next step involves the introduction of the amino group. This can be done through a nucleophilic substitution reaction where an amine reacts with the ethenyl-linked intermediate.
Methylation: The final step involves the methylation of the amino group to form the desired compound. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated derivatives.
科学研究应用
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions.
Medicinal Chemistry:
作用机制
The mechanism of action of (Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylamino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethanol: Similar structure but with an ethanol group instead of methanol.
(Methyl{4-[2-(4-aminophenyl)ethenyl]phenyl}amino)methanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol is unique due to the presence of both a nitrophenyl group and a phenylamino group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in organic synthesis, materials science, and biological research.
属性
CAS 编号 |
138845-31-5 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
[N-methyl-4-[2-(4-nitrophenyl)ethenyl]anilino]methanol |
InChI |
InChI=1S/C16H16N2O3/c1-17(12-19)15-8-4-13(5-9-15)2-3-14-6-10-16(11-7-14)18(20)21/h2-11,19H,12H2,1H3 |
InChI 键 |
DNCAHFHDKPPGNU-UHFFFAOYSA-N |
规范 SMILES |
CN(CO)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
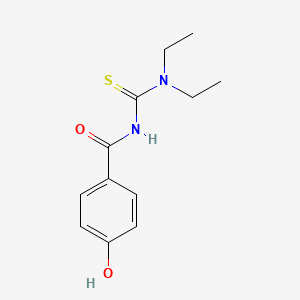
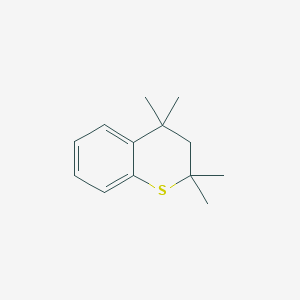
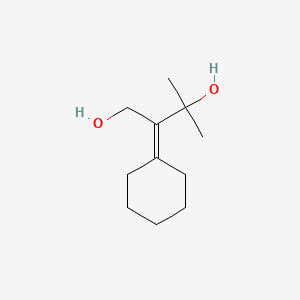

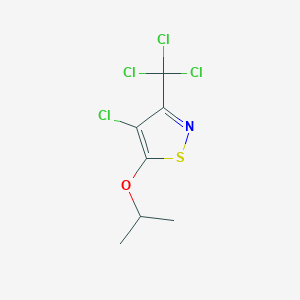
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)
![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)

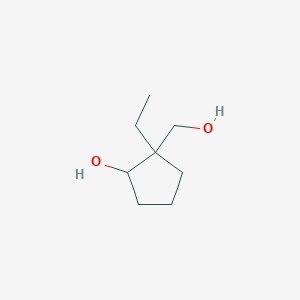
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)


